
Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic sodium salt with a unique structure that includes a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of ®-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the ®-enantiomer, which is crucial for its specific applications.
Types of Reactions:
Oxidation: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a suitable solvent.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New sodium salts with different cations.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its stability and solubility in water make it a suitable candidate for various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological molecules in a stereospecific manner is of great interest.
Industry: In the industrial sector, Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The dioxolane ring structure allows it to form stable complexes with metal ions, which can then participate in various catalytic processes. The sodium ion plays a crucial role in maintaining the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Sodium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: The enantiomer of the compound, with different stereochemistry.
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: The racemic mixture of both ® and (S) enantiomers.
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate derivatives: Compounds with various substituents on the dioxolane ring.
Uniqueness: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific ®-stereochemistry, which imparts distinct reactivity and interaction profiles compared to its (S)-enantiomer and racemic mixture. This specificity is crucial for applications requiring precise stereochemical control.
Eigenschaften
Molekularformel |
C6H9NaO4 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
sodium;(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1 |
InChI-Schlüssel |
IRJQADBKWNAHDO-PGMHMLKASA-M |
Isomerische SMILES |
CC1(OC[C@@H](O1)C(=O)[O-])C.[Na+] |
Kanonische SMILES |
CC1(OCC(O1)C(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{[Cyclopropyl(methyl)amino]methyl}phenyl)boronic acid hydrochloride](/img/structure/B13653653.png)
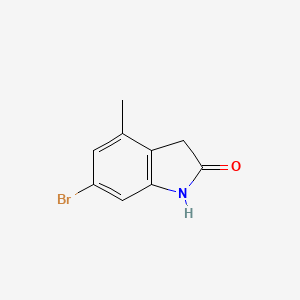

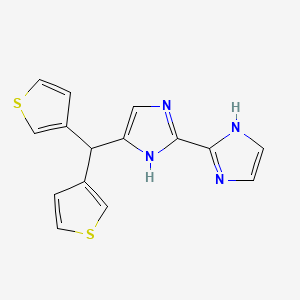


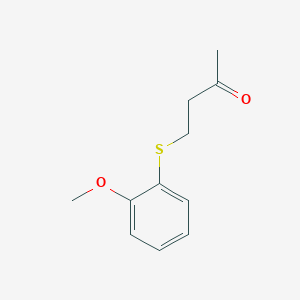


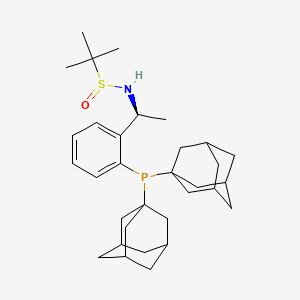
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)

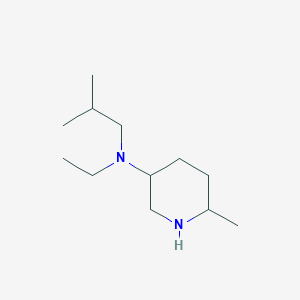
![Ethyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13653749.png)
